Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a triethoxyphenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine with a suitable diketone precursor under acidic conditions. The resulting isoxazole intermediate is then functionalized with the triethoxyphenyl group through a nucleophilic substitution reaction. Finally, the carboxylate ester group is introduced via esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate are vast. It has been studied for its potential anti-cancer properties, as the triethoxyphenyl group is known to exhibit cytotoxic effects against cancer cells.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The triethoxyphenyl group is believed to play a crucial role in its biological activity, potentially binding to cellular receptors or enzymes and modulating their activity. The exact molecular pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate: Similar structure but with a methoxy group instead of triethoxyphenyl.
Methyl 5-amino-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylate: Similar structure but with trimethoxyphenyl group.
Methyl 5-amino-3-(3,4,5-trihydroxyphenyl)isoxazole-4-carboxylate: Similar structure but with hydroxyl groups instead of ethoxy groups.
Uniqueness: Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate stands out due to its triethoxyphenyl group, which imparts unique chemical and biological properties compared to its counterparts. This group enhances the compound's solubility, stability, and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-5-22-11-8-10(9-12(23-6-2)15(11)24-7-3)14-13(17(20)21-4)16(18)25-19-14/h8-9H,5-7,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDLVURIRAXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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